molecular formula C18H15ClN2O B14292111 3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride CAS No. 117253-63-1

3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride

Cat. No.: B14292111
CAS No.: 117253-63-1
M. Wt: 310.8 g/mol
InChI Key: ZNSCHNRWSIJUQF-UHFFFAOYSA-N
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Description

3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of indoloquinolizinium salts, which are characterized by their complex fused ring systems. The presence of both indole and quinolizinium moieties in its structure makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate indole derivatives with quinolizinium precursors under acidic conditions. The reaction often requires the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process. Additionally, the use of catalysts such as transition metals can enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinium derivatives, while reduction can produce indole-based compounds with altered functional groups.

Scientific Research Applications

3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride involves its interaction with various molecular targets. The indole and quinolizinium moieties allow it to bind to specific enzymes and receptors, modulating their activity. This compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

117253-63-1

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

1-(2-methyl-12H-indolo[2,3-a]quinolizin-5-ium-3-yl)ethanone;chloride

InChI

InChI=1S/C18H14N2O.ClH/c1-11-9-17-18-14(13-5-3-4-6-16(13)19-18)7-8-20(17)10-15(11)12(2)21;/h3-10H,1-2H3;1H

InChI Key

ZNSCHNRWSIJUQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=[N+](C=CC3=C2NC4=CC=CC=C34)C=C1C(=O)C.[Cl-]

Origin of Product

United States

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